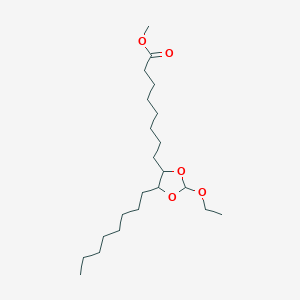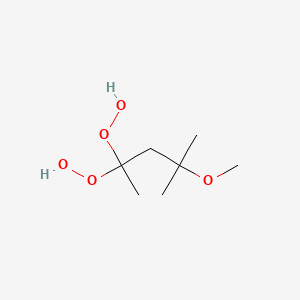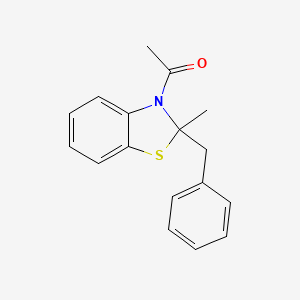
Cadmium--polonium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium–polonium (1/1) is a compound consisting of cadmium and polonium in a 1:1 ratio Both elements are heavy metals, with cadmium being a transition metal and polonium being a metalloid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cadmium–polonium (1/1) involves the combination of cadmium and polonium under controlled conditions. Polonium is typically obtained from the decay of uranium ores or by neutron irradiation of bismuth. Cadmium can be sourced from zinc refining processes.
Industrial Production Methods: Industrial production of cadmium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. The synthesis usually involves the reduction of polonium sulfide with hydrogen at high temperatures, followed by the combination with cadmium under an inert atmosphere to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium–polonium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cadmium in the compound can be oxidized to cadmium oxide (CdO) when exposed to air at elevated temperatures.
Reduction: Polonium can be reduced from its higher oxidation states using hydrogen or other reducing agents.
Substitution: The compound can react with halogens to form cadmium halides and polonium halides.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Metallic cadmium and polonium
Substitution: Cadmium halides (e.g., CdCl₂) and polonium halides (e.g., PoCl₂)
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a source of alpha particles in neutron sources and radiographic imaging.
Biology: Studied for its effects on biological systems due to the high toxicity and radioactivity of polonium.
Medicine: Investigated for targeted alpha therapy in cancer treatment, leveraging the radioactive properties of polonium.
Industry: Utilized in anti-static devices and as a heat source in space missions due to the high energy release from polonium decay.
Wirkmechanismus
Cadmium–polonium (1/1) can be compared with other cadmium and polonium compounds:
Cadmium Compounds: Cadmium sulfide (CdS), cadmium oxide (CdO)
Polonium Compounds: Polonium dioxide (PoO₂), polonium chloride (PoCl₂)
Uniqueness: The unique aspect of cadmium–polonium (1/1) lies in the combination of cadmium’s chemical reactivity and polonium’s intense radioactivity. This makes it a compound of interest for specialized applications where both properties are advantageous.
Vergleich Mit ähnlichen Verbindungen
Cadmium sulfide (CdS): Used in pigments and semiconductors.
Polonium dioxide (PoO₂): Studied for its radioactive properties and potential use in nuclear batteries.
Eigenschaften
CAS-Nummer |
65453-87-4 |
|---|---|
Molekularformel |
CdPo |
Molekulargewicht |
321.40 g/mol |
IUPAC-Name |
cadmium;polonium |
InChI |
InChI=1S/Cd.Po |
InChI-Schlüssel |
UHBCPMZFMHINLM-UHFFFAOYSA-N |
Kanonische SMILES |
[Cd].[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
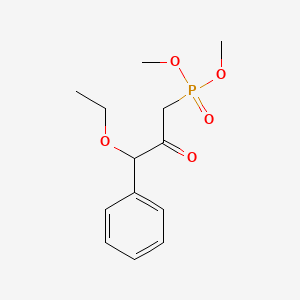
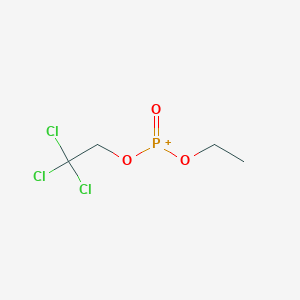
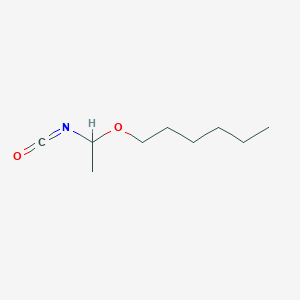
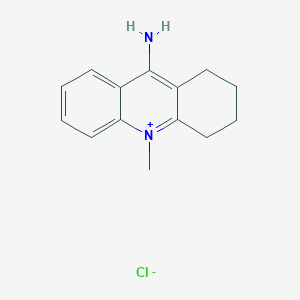
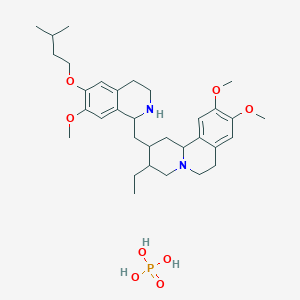

![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)

